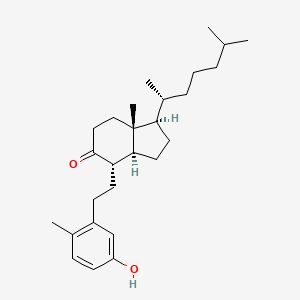

calicoferol E

Description

Contextualization of Calicoferol E as a Marine Secosteroid

This compound is a marine-derived secosteroid, a class of chemical compounds characterized by a cleaved steroid nucleus. Specifically, it is a 9,10-secosteroid, meaning the bond between carbons 9 and 10 of the steroid B-ring has been broken. semanticscholar.orgmdpi.com This structural modification is a defining feature of the vitamin D family and its analogs.

These aromatic A-ring 9,10-secosteroids are biologically active compounds. semanticscholar.org They have been isolated from marine organisms, particularly gorgonian corals of the genera Calicogorgia and Muricella. semanticscholar.orgmdpi.comnih.gov The marine environment is a rich source of unique and biologically potent natural products, and this compound is a prime example of the chemical diversity found in oceanic life. nih.govvaia.com

Historical Perspective of this compound Discovery and Initial Research

This compound was first isolated from an undescribed species of the gorgonian genus Muricella. nih.gov The initial discovery and structural elucidation were accomplished through a combination of spectroscopic methods. nih.gov Early research on this compound, along with its related compounds Calicoferol C and D, highlighted its classification as a new 9,10-secosteroid. nih.gov

Initial studies also explored the biological activity of these compounds. For instance, Calicoferol D, a closely related compound isolated from the same organism, exhibited potent antiviral activity and was lethal to brine shrimp. nih.gov While specific early research on the bioactivity of this compound is less detailed in initial reports, its structural similarity to other bioactive secosteroids suggested potential pharmacological properties. vulcanchem.com Subsequent research has focused on the synthesis of this compound, which is crucial for further biological evaluation due to the limited availability from natural sources. semanticscholar.org

Classification and Structural Relationship within the Secosteroid Family

This compound belongs to the broad family of secosteroids, which are steroids with a broken ring in their tetracyclic core. More specifically, it is a 9,10-secosteroid, placing it in the same structural class as vitamin D and its various metabolites and analogs. semanticscholar.orgmdpi.com The defining characteristic of this class is the cleavage of the C9-C10 bond of the steroid B-ring.

The calicoferols, including this compound, are considered analogs of vitamin D3. semanticscholar.org The general structure of this compound is (8S)-3-hydroxy-9,10-seco-1,3,5(10)-cholestatrien-9-one. lipidbank.jp This structure features an aromatic A-ring, a common feature among several calicoferols.

The table below provides a comparison of this compound with other members of the calicoferol family, highlighting their structural similarities and differences.

| Compound | Molecular Formula | Notable Structural Features |

| Calicoferol A | C27H40O2 | Contains a ketone group in the secosteroid ring system. |

| Calicoferol B | A 9,10-secosteroid. mdpi.com | |

| Calicoferol C | C28H44O2 | Features an aromatic A-ring and a modified steroid framework. vulcanchem.com |

| Calicoferol D | A 9,10-secosteroid. mdpi.com | |

| This compound | C27H42O2 | A 9,10-secosteroid with an aromatic A-ring and a hydroxyl group. semanticscholar.orglipidbank.jp |

| Calicoferol I | A 9,10-secosteroid. semanticscholar.org | |

| 24-exomethylenethis compound | A derivative of this compound with an exomethylene group. mdpi.com |

Significance of Marine-Derived Natural Products in Chemical Biology

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel chemical entities with significant biological activities. nih.govresearchgate.net Marine natural products have become increasingly important in chemical biology and drug discovery. vaia.comresearchgate.net These compounds often possess unique chemical structures and potent biological activities that are not found in their terrestrial counterparts. vaia.com

The discovery of compounds like this compound from marine invertebrates highlights the potential of the ocean as a source for new lead compounds in pharmaceutical development. researchgate.net These natural products serve as valuable tools for probing biological pathways and have the potential to be developed into new therapeutic agents for a variety of diseases. nih.govresearchgate.net The unique structures of marine-derived compounds often present significant synthetic challenges, driving innovation in organic synthesis. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H42O2 |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(1R,3aS,4S,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,4,6,7-hexahydro-1H-inden-5-one |

InChI |

InChI=1S/C27H42O2/c1-18(2)7-6-8-20(4)24-13-14-25-23(26(29)15-16-27(24,25)5)12-10-21-17-22(28)11-9-19(21)3/h9,11,17-18,20,23-25,28H,6-8,10,12-16H2,1-5H3/t20-,23+,24-,25+,27-/m1/s1 |

InChI Key |

OZROZYIBIZOAQQ-DLBXBJKMSA-N |

SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)C(C)CCCC(C)C |

Isomeric SMILES |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CCC2=O)C)[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)C(C)CCCC(C)C |

Synonyms |

calicoferol E |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of Calicoferol E

Methodologies for Comprehensive Spectroscopic Characterization

The definitive structure of Calicoferol E was established through a combination of powerful spectroscopic methods. acs.org The primary techniques enlisted for this purpose were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). vulcanchem.com These methods, when used in concert, provide a detailed picture of the molecule's atomic connectivity, molecular formula, and three-dimensional arrangement. The structural elucidation of related calicoferol compounds has also relied on these comprehensive spectroscopic approaches. researchgate.net

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, was crucial for assigning the constitution and relative stereochemistry. sioc-journal.cn

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively.

The ¹H NMR spectrum of this compound reveals characteristic signals that were key to its identification. semanticscholar.org Specific resonances for the angular methyl groups were observed at δ 0.73 (18-Me) and δ 1.22 (19-Me). semanticscholar.org Additionally, signals corresponding to the olefinic protons were identified: a doublet at δ 6.02 (J=2Hz) for the proton at C-4, a double doublet between δ 6.18-6.22 (J=10Hz, 2Hz) for the C-2 proton, and another double doublet from δ 7.01-7.04 (10Hz, 2Hz) for the C-1 proton. semanticscholar.org

While the direct ¹³C NMR data for this compound is not detailed in the provided search results, the analysis of its precursors and related structures demonstrates its utility. For instance, in a closely related synthetic precursor, 9α-hydroxycholest-1-ene-3-one (7), the carbonyl carbon (C-3) resonates at δ 199.9, the two olefinic carbons appear at δ 157.6 (C-2) and 128.9 (C-1), and the carbon bearing the hydroxyl group (C-9) is found at δ 74.9. semanticscholar.org Such data is vital for building a complete carbon framework for the target molecule.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 18-Me | 0.73 | s |

| 19-Me | 1.22 | s |

| H-4 | 6.02 | d (J=2Hz) |

| H-2 | 6.18-6.22 | dd (J=10Hz, 2Hz) |

| H-1 | 7.01-7.04 | dd (J=10Hz, 2Hz) |

Data sourced from a study on the synthesis of this compound. semanticscholar.org

To assemble the complete molecular structure and resolve ambiguities from 1D spectra, a variety of two-dimensional (2D) NMR experiments were utilized. The structural confirmation of this compound involved the use of COSY, HMQC, and HMBC experiments. sioc-journal.cn

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (¹H-¹H J-coupling). epfl.ch For this compound, COSY spectra would have been instrumental in establishing the connectivity of protons within the steroid's side chain and across the modified ring system, tracing the sequence of neighboring protons. sioc-journal.cn

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to (¹JCH). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. columbia.edulibretexts.org An edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is critical for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons, typically over two to four bonds (²⁻⁴JCH). columbia.edulibretexts.org It is particularly valuable for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for linking different molecular fragments. epfl.chcolumbia.edu For this compound, HMBC would have been essential to connect the aromatic A-ring to the rest of the secosteroid framework. sioc-journal.cn

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and, with high resolution, the elemental composition of a compound. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a unique molecular formula. The molecular formula for this compound has been reported as C₂₇H₄₂O₂. vulcanchem.com The corresponding molecular weight is 398.6 g/mol . vulcanchem.com While a specific HRMS value for this compound is not available in the provided results, the standard practice involves comparing the experimentally measured exact mass to the calculated mass for the proposed formula to confirm its elemental composition. For example, a precursor in its synthesis had a measured HRMS value of 412.2972, which was in close agreement with the calculated value of 412.2977, confirming its formula. semanticscholar.org

The mass spectrum of this compound shows a distinct fragmentation pattern that provides structural clues. The molecular ion peak (M⁺) was observed at a mass-to-charge ratio (m/z) of 398, consistent with its molecular weight. semanticscholar.org Key fragmentation pathways observed in the mass spectrum include the loss of a water molecule (H₂O) to give a peak at m/z 380, and a subsequent loss of a methyl group (CH₃) to produce a fragment ion at m/z 365. semanticscholar.org This loss of water is characteristic of the presence of a hydroxyl (-OH) group in the molecule. semanticscholar.org

Table 2: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z | Interpretation |

| [M]⁺ | 398 | Molecular Ion |

| [M-H₂O]⁺ | 380 | Loss of water from the molecular ion |

| [M-H₂O-CH₃]⁺ | 365 | Loss of a methyl group from the [M-H₂O]⁺ fragment |

Data sourced from a study on the synthesis of this compound. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy has been instrumental in identifying the key functional groups present in the this compound molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific structural features.

A notable absorption band is observed at 3400 cm⁻¹ , which is indicative of an alcohol functional group (-OH). semanticscholar.org Another significant peak appears at 1712 cm⁻¹ , corresponding to the stretching vibration of a carbonyl group (C=O). semanticscholar.org The presence of these two functional groups is a critical aspect of the molecular structure of this compound.

| Absorption Band (cm⁻¹) | Functional Group | Reference |

|---|---|---|

| 3400 | -OH (Alcohol) | semanticscholar.org |

| 1712 | C=O (Carbonyl) | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the conjugated systems, or chromophores, within a molecule. For this compound, the UV spectrum shows a distinct absorption maximum (λmax) at 282 nm . semanticscholar.org This absorption is characteristic of an n→π* electronic transition associated with the carbonyl group, further confirming its presence in the molecule. semanticscholar.org

| λmax (nm) | Electronic Transition | Reference |

|---|---|---|

| 282 | n→π* (C=O) | semanticscholar.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. This method was crucial in confirming the complete structure of this compound. semanticscholar.org

Crystal Growth and Diffraction Experimentation

To perform X-ray crystallography, single crystals of this compound were required. Needle-shaped single crystals were successfully grown from a solvent mixture of benzene (B151609) and dichloromethane (B109758) (2:1 v/v). semanticscholar.org A crystal with dimensions of 0.27 x 0.15 x 0.12 mm was selected and mounted for the data collection process. semanticscholar.org It was noted that the crystals were generally weakly diffracting with a high peak-width, which presented some challenges for obtaining high-quality intensity data. semanticscholar.org

Data Collection and Refinement Strategies

Despite the challenges with crystal diffraction, the molecular features and the identity of this compound were clearly discernible from the diffraction experiment. semanticscholar.org The structure was solved using Direct Methods with the SHELX-97 software package, which was also used for the refinement process. semanticscholar.org

During refinement, it was observed that the aliphatic side chain of the molecule was severely disordered, exhibiting high thermal parameter values. semanticscholar.org Consequently, the atoms of the side chain were refined isotropically. semanticscholar.org In contrast, other non-hydrogen atoms were refined anisotropically. semanticscholar.org The hydrogen atoms, with the exception of those on the disordered side chain, were placed in idealized positions with fixed isotropic U values. semanticscholar.org

Molecular Features and Stereochemical Aspects from Diffraction Data

The X-ray diffraction data provided a clear perspective view of the this compound molecule, including the atom numbering scheme. semanticscholar.org Key stereochemical details at C8, C14, and C18 were highlighted by showing the hydrogens at these centers, while other hydrogens were omitted for clarity. semanticscholar.org The final crystallographic data confirmed the molecular formula as C₂₇H₄₂O₂ and provided the unit cell parameters and space group. semanticscholar.org

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₄₂O₂ | semanticscholar.org |

| Molecular Weight | 398.61 | semanticscholar.org |

| Crystal System | Orthorhombic | semanticscholar.org |

| Space Group | P2₁2₁2 | semanticscholar.org |

| a (Å) | 8.510(2) | semanticscholar.org |

| b (Å) | 14.126(2) | semanticscholar.org |

| c (Å) | 20.938(4) | semanticscholar.org |

| Volume (ų) | 2516.9(9) | semanticscholar.org |

| Z | 4 | semanticscholar.org |

| Radiation | MoKα (λ = 0.71073 Å) | semanticscholar.org |

| Temperature (K) | 293(1) | semanticscholar.org |

| Final R index [I > 2σ(I)] | R = 0.1635 | semanticscholar.org |

| wR (all data) | wR = 0.3360 | semanticscholar.org |

Synthetic and Biosynthetic Pathways of Calicoferol E

Isolation and Purification from Biological Sources

The initial discovery and subsequent characterization of Calicoferol E relied on its successful isolation and purification from a marine organism.

Source Organism Identification

This compound is a naturally occurring compound isolated from the gorgonian Muricella sinensis. frontiersin.orgsioc-journal.cn This marine invertebrate, a type of soft coral, is found in the South China Sea. frontiersin.orgsioc-journal.cn The identification of Muricella sinensis as the source organism was a crucial first step, enabling further investigation into the chemical constituents of this species. frontiersin.orgsioc-journal.cn

Extraction and Chromatographic Purification Techniques

The process of obtaining pure this compound from Muricella sinensis involves a multi-step extraction and purification procedure. While specific details of the extraction solvent system for this compound are not extensively documented in the provided results, general methods for isolating steroids and other natural products from marine organisms are well-established. These typically involve initial extraction with organic solvents to separate the desired compounds from the bulk biomass.

Following extraction, chromatographic techniques are essential for the purification of this compound. These methods separate compounds based on their physical and chemical properties. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are standard procedures in natural product chemistry. mdpi.comthermofisher.comresearchgate.netd-nb.info For instance, HPLC with UV detection is a common method for the analysis and purification of vitamin D analogues, which are structurally related to secosteroids like this compound. researchgate.net The purification process for this compound would have involved a series of such chromatographic steps to isolate it from other co-occurring metabolites, such as calicoferol B, calicophirin B and C, and astrogorgin, which have also been identified in Muricella sinensis. sioc-journal.cn

Total Synthesis Approaches to this compound and Analogues

The total synthesis of this compound and its analogues has been a significant focus of research, aiming to provide a reliable source of the compound for further study and to create structural variations for investigating structure-activity relationships.

Key Synthetic Intermediates and Transformations

The synthesis of this compound involves the formation of several crucial intermediates and the application of specific chemical reactions. One reported synthesis begins with commercially available 5α-cholestan-3β-ol. nih.gov A key intermediate in this pathway is 9α-hydroxycholest-1,4-diene-3-one, which is then subjected to an acid-catalyzed rearrangement to form the this compound structure. nih.gov Another synthetic route utilizes vitamin D3 as a starting material. researchgate.net A significant transformation in the synthesis of related secosteroids involves the biocatalytic 9α-hydroxylation and fragmentation of a steroid nucleus, which can be achieved using enzymes like 3-ketosteroid 9α-hydroxylase (KSH). researchgate.net This enzymatic step can efficiently cleave the C9-C10 bond and lead to the A-ring aromatization characteristic of some secosteroids. researchgate.net

Biomimetic Synthesis and Mechanistic Studies

The synthesis of this compound, a marine-derived 9,10-secosteroid, has been a subject of considerable interest, leading to the development of biomimetic and chemoenzymatic approaches. researchgate.net These strategies are not only pivotal for producing the molecule in a laboratory setting but also provide crucial insights into its natural formation. researchgate.netsemanticscholar.org Mechanistic studies have focused on a key chemical transformation—a dienone-phenol rearrangement—which is believed to be central to the biosynthetic pathway. semanticscholar.org A significant breakthrough has been the use of a biocatalytic strategy that employs a specific enzyme to mimic the proposed initial step of the natural synthesis, providing strong evidence for the hypothetical biosynthetic cascade. researchgate.netmolaid.com

Mimicry of Natural Biosynthetic Steps

The laboratory synthesis of this compound has successfully mimicked the proposed natural biosynthetic pathway. A key strategy involves an acid-catalyzed rearrangement of a specific precursor, 9α-hydroxycholest-1,4-diene-3-one, to yield this compound. semanticscholar.org This reaction is considered a biomimetic construction because it imitates the plausible dienone-phenol rearrangement step that is thought to occur in the gorgonian source. semanticscholar.org

The synthesis starts from readily available steroidal systems. semanticscholar.org For instance, a concise linear synthesis was developed using 9α-hydroxycholesta-1,4-diene-3-one as the key precursor. semanticscholar.org This approach is notably shorter and more convenient than earlier, lengthy convergent syntheses. semanticscholar.org The core of this biomimetic process relies on the acid-catalyzed rearrangement of the dienone precursor to form the aromatic A-ring characteristic of this compound. semanticscholar.org This provides a practical method for obtaining this compound and supports the hypothesis that a similar rearrangement of a 9α-hydroxylated intermediate is a key event in its natural biosynthesis. researchgate.netsemanticscholar.org

Enzymatic Transformations in Biosynthesis (e.g., 9α-Hydroxylation)

Recent research has provided strong experimental evidence for the specific enzymatic transformations involved in the biosynthesis of 9,10-secosteroids like this compound. researchgate.net The central transformation is the 9α-hydroxylation of a tetracyclic steroid precursor, which triggers the cleavage of the C9-C10 bond and subsequent aromatization of the A-ring. researchgate.netmolaid.com

This key step is catalyzed by a Rieske oxygenase-like enzyme known as 3-ketosteroid 9α-hydroxylase (KSH). researchgate.netresearchgate.net KSH is a two-component enzyme system, consisting of an oxygenase (KshA) and a reductase (KshB), that is crucial in the microbial catabolism of steroids. researchgate.net In a chemoenzymatic approach to synthesizing this compound and related compounds, KSH was effectively used as a biocatalyst. researchgate.net The enzyme facilitates the efficient 9α-hydroxylation and fragmentation of a suitable steroid substrate, directly leading to the formation of the 9,10-secosteroid core structure. researchgate.netmolaid.com This biocatalytic C-C bond cleavage is a powerful demonstration of how enzymes can be harnessed to perform complex transformations that are challenging to achieve through traditional chemical methods. The success of this chemoenzymatic strategy strongly supports the hypothesis that a similar 9α-hydroxylation and fragmentation cascade is the operative pathway in nature. researchgate.net

Proposed Biosynthetic Cascade and Precursors

The biosynthesis of this compound is hypothesized to begin with a conventional tetracyclic steroid precursor. researchgate.netsemanticscholar.org This precursor is believed to undergo a series of enzymatic transformations, culminating in the unique 9,10-secosteroid structure with an aromatic A-ring. researchgate.netsemanticscholar.org

The proposed biosynthetic cascade is as follows:

Enzymatic 9α-Hydroxylation : The cascade is initiated by the 9α-hydroxylation of a 3-keto-1,4-diene steroidal precursor, such as cholest-1,4-diene-3-one. This reaction is catalyzed by the enzyme 3-ketosteroid 9α-hydroxylase (KSH). researchgate.net

C9-C10 Bond Cleavage/Fragmentation : The introduction of the 9α-hydroxy group renders the C9-C10 bond labile, leading to its cleavage. This fragmentation event breaks the B-ring of the steroid nucleus. researchgate.net

A-Ring Aromatization : Following fragmentation, the A-ring undergoes rearrangement and dehydration to form a stable aromatic phenol (B47542) structure. This dienone-phenol rearrangement is a key step that forms the substituted aromatic ring found in this compound. semanticscholar.org

The primary precursor for this cascade is a tetracyclic steroid. Laboratory syntheses have utilized compounds like 5α-cholestan-3β-ol and cholest-9(11)-ene-3-one to generate the crucial intermediate, 9α-hydroxycholest-1,4-diene-3-one, which then undergoes the biomimetic rearrangement. semanticscholar.org This proposed pathway, supported by both biomimetic chemical synthesis and chemoenzymatic studies, provides a coherent model for the natural formation of this compound and other related marine secosteroids. researchgate.netsemanticscholar.org

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

| Compound Name | Role in Synthesis/Biosynthesis | Reference |

|---|---|---|

| 5α-cholestan-3β-ol | Starting material for laboratory synthesis | semanticscholar.org |

| Cholest-9(11)-ene-3-one | Starting material for laboratory synthesis | semanticscholar.org |

| 9α-Hydroxycholest-1,4-diene-3-one | Key precursor undergoing dienone-phenol rearrangement | semanticscholar.org |

| Tetracyclic Steroid | General proposed natural precursor | researchgate.net |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9α-Hydroxycholest-1,4-diene-3-one |

| 5α-cholestan-3β-ol |

| Cholest-9(11)-ene-3-one |

| 9α-hydroxy-5α-cholestan-3-one |

| Astrogorgiadiol |

| 3-keto-1,4-diene steroidal systems |

Mechanistic Investigations at the Molecular and Cellular Levels

Interactions with Biomolecules and Receptor Systems (excluding human clinical targets)

Calicoferol E's activity stems from its ability to bind to and modulate the function of specific proteins, including nuclear receptors and enzymes.

This compound exhibits an affinity for the Vitamin D Receptor (VDR), a ligand-regulated transcription factor crucial for calcium homeostasis and other physiological processes. researchgate.net In a model system using pig intestinal nuclear receptors, this compound showed an affinity that was 33% of the effect of 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), the hormonally active form of vitamin D. lipidbank.jp Conversely, its affinity for the human vitamin D binding protein (VDBP), a plasma carrier protein, was found to be very low, at less than 0.02% of the effect of 25-hydroxyvitamin D3. lipidbank.jp This suggests a degree of selectivity in its interaction with components of the vitamin D endocrine system.

Table 1: Comparative Binding and Activity of this compound

| Target/Assay | This compound Activity (% of Control) | Control Compound | Reference |

|---|---|---|---|

| Pig Intestinal Nuclear Receptor Affinity | 33% | 1,25-(OH)2D3 | lipidbank.jp |

| Human Vitamin D Binding Protein Affinity | <0.02% | 25-hydroxyvitamin D3 | lipidbank.jp |

| Differentiation of HL-60 cells | 33% | 1,25-(OH)2D3 | lipidbank.jp |

A significant aspect of this compound's molecular activity is its ability to inhibit various enzymes, particularly protein kinases and phosphatases. It has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, with a reported half-maximal inhibitory concentration (IC50) of 27.28 μM. nih.govnih.govresearchgate.netfrontiersin.org

Furthermore, studies have demonstrated that this compound inhibits a range of human tumor-related protein kinases. nih.gov These enzymes are critical mediators of cell signaling, and their inhibition can have profound effects on cellular behavior. The inhibitory activity of this compound against several of these kinases highlights its potential as a modulator of multiple signaling pathways. nih.govmdpi-res.comresearchgate.net Specific data on the modulation of cytochrome P450 (CYP) enzymes by this compound is not extensively detailed in the reviewed literature.

Table 2: Inhibition of Human Protein Kinases by this compound

| Enzyme Target | IC50 (μM) | Reference |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | 4.14 | nih.govmdpi-res.comresearchgate.net |

| AXL Receptor Tyrosine Kinase (AXL) | 14.7 | nih.govmdpi-res.comresearchgate.net |

| Focal Adhesion Kinase (FAK) | 9.92 | nih.govmdpi-res.comresearchgate.net |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 2.42 | nih.govmdpi-res.comresearchgate.net |

| MET Proto-Oncogene, Receptor Tyrosine Kinase (MET wt) | 47.7 | nih.govmdpi-res.comresearchgate.net |

| Proto-oncogene tyrosine-protein kinase Src (SRC) | 2.24 | nih.govmdpi-res.comresearchgate.net |

| Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) | 4.60 | nih.govmdpi-res.comresearchgate.net |

Binding to Vitamin D Receptor (VDR) and Related Nuclear Receptors (in model systems)

Cellular Signaling Pathway Modulation (in vitro studies)

Through its interaction with receptors and enzymes, this compound influences intracellular signaling networks that govern fundamental cellular processes.

The binding of this compound to the Vitamin D Receptor suggests it may modulate the transcription of VDR target genes. researchgate.netlipidbank.jp As a ligand-activated transcription factor, VDR, upon binding a ligand, translocates to the nucleus and regulates the expression of numerous genes involved in various biological functions. nih.gov Additionally, by inhibiting protein kinases that are upstream regulators of transcription factors, this compound can indirectly influence gene expression. nih.govmdpi-res.com For instance, the inhibition of kinases involved in the MAPK and STAT pathways would be expected to alter the phosphorylation status and activity of transcription factors downstream, thereby affecting the expression of their target genes.

This compound's inhibitory action on multiple protein kinases directly implicates it as a modulator of their corresponding signaling cascades. nih.gov The inhibition of SRC, FAK, and VEGF-R2 points to an impact on pathways critical for cell adhesion, migration, and angiogenesis. nih.govmdpi-res.comresearchgate.net The SRC and FAK kinases are central nodes in integrin signaling and can influence the Ras/MAPK pathway. The inhibition of receptor tyrosine kinases like IGF-1R, ALK, and VEGF-R2 would directly interfere with downstream cascades, including the PI3K/Akt and STAT pathways, which are pivotal for cell growth and survival. nih.gov While some related marine secosteroids have been noted to affect the NF-κB signaling pathway, direct evidence specifically for this compound's action on this pathway is less defined in the available research. researchgate.net

The modulation of key signaling pathways by this compound translates into observable effects on cellular behavior in research models. One of the earliest observed activities was the inhibition of cell division in fertilized starfish eggs, indicating an effect on the cell cycle. mdpi.comlipidbank.jp Furthermore, this compound has been shown to induce the differentiation of human leukemia (HL-60) cells, with its potency being about one-third of that of 1,25-(OH)2D3. lipidbank.jp This suggests that this compound can influence cell fate decisions, pushing cells from a proliferative state toward a more specialized, differentiated state. The compound has also been noted for its potent antiviral activity and lethality to brine shrimp in preliminary bioassays. knu.edu.af

Impact on Intracellular Signaling Cascades (e.g., NF-κB, MAPK, STAT pathways)

Subcellular Localization and Organelle-Specific Effects

The biological activity of this compound is intrinsically linked to its ability to traverse cellular membranes and accumulate in specific subcellular compartments. Research has shown that, like other secosteroids, this compound can pass directly across the plasma membrane to enter the cell. mdpi.com Once inside, its journey continues to various organelles, where it orchestrates a range of effects.

The primary site of action for the active metabolite of vitamin D, calcitriol (B1668218), is the cell nucleus. wikipedia.org Here, it binds to the vitamin D receptor (VDR), a member of the steroid hormone nuclear receptor superfamily. mdpi.com This binding allows the VDR to act as a transcription factor, partnering with the retinoic acid X receptor (RXR) to form a heterodimeric complex. drugbank.comdrugbank.com This complex then interacts with specific DNA sequences known as vitamin D-responsive elements, modulating the expression of numerous genes. drugbank.comdrugbank.com

While the nucleus is a primary hub of activity, the effects of vitamin D metabolites extend to other organelles, influencing fundamental cellular processes.

Mitochondria: These organelles, central to cellular energy production and metabolism, are also targets. The enzymes responsible for the final activation of vitamin D3 into calcitriol, as well as its catabolism, are located in the inner mitochondrial membrane of target cells like those in the kidney. nih.gov Specifically, CYP27B1 hydroxylates calcifediol (B1668214) to the active calcitriol, while CYP24A1 initiates its breakdown. nih.gov This localization highlights the critical role of mitochondria in regulating the concentration and activity of vitamin D analogs within the cell.

Endoplasmic Reticulum and Calcium Homeostasis: The endoplasmic reticulum (ER) is a key player in maintaining cellular calcium homeostasis, a process significantly influenced by vitamin D metabolites. nih.govnih.gov Calcitriol stimulates the transport of calcium across cellular membranes, a process involving calcium channels and binding proteins. nih.gov While the direct localization of this compound within the ER is a subject of ongoing investigation, its profound impact on calcium signaling implicates a functional interaction with this organelle. Disturbances in ER calcium levels can lead to ER stress, a condition linked to various metabolic diseases. nih.gov The interplay between vitamin D signaling and ER function is crucial for cellular health.

The following table summarizes the key research findings on the subcellular localization and organelle-specific effects related to vitamin D compounds, providing a framework for understanding the potential actions of this compound.

| Organelle | Key Associated Proteins/Factors | Observed Effects | Research Focus |

| Nucleus | Vitamin D Receptor (VDR), Retinoic Acid X Receptor (RXR) | Gene transcription regulation, modulation of cell proliferation and differentiation. drugbank.com | Genomic actions, VDR-DNA binding |

| Mitochondria | CYP27B1 (1α-hydroxylase), CYP24A1 (24-hydroxylase) | Synthesis of active vitamin D metabolites and their catabolism. nih.gov | Regulation of vitamin D metabolism |

| Plasma Membrane | TRPV6, Calbindin | Regulation of calcium influx into the cell. wikipedia.orgnih.gov | Transcellular calcium transport |

| Endoplasmic Reticulum | Calcium channels (e.g., IP3R), SERCA pumps | Modulation of intracellular calcium storage and release. nih.govnih.gov | Calcium signaling and homeostasis |

Biological Activities and Preclinical Efficacy in Model Systems

Antioxidant Activity and Oxidative Stress Modulation (in vitro and animal models)

Detailed studies specifically investigating the antioxidant activity of calicoferol E are not extensively reported in the available scientific literature. However, its classification as a vitamin D3 analogue suggests it may share some of the antioxidant properties observed in related compounds. americanchemicalsuppliers.com Vitamin D and its metabolites are known to modulate oxidative stress by influencing cellular antioxidant defense systems. frontiersin.org

Free Radical Scavenging Mechanisms

The direct free radical scavenging mechanisms of this compound have not been specifically detailed in research. Generally, antioxidants can act through chain-breaking mechanisms, donating electrons to neutralize free radicals. frontiersin.org For instance, Vitamin E is a well-documented radical-scavenging antioxidant that inhibits lipid peroxidation. nih.gov While this compound is a secosteroid, its potential to directly scavenge radicals like superoxide (B77818) or peroxyl radicals remains to be experimentally verified. researchgate.netmdpi.com

Modulation of Cellular Antioxidant Defense Systems

There is no specific data on how this compound modulates cellular antioxidant defense systems. In general, cellular defenses against reactive oxygen species (ROS) include enzymatic and non-enzymatic antioxidants. researchgate.net Key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) form the first line of defense. frontiersin.orgmdpi.com Some compounds can enhance these systems by activating transcription factors like Nrf2, which upregulates the expression of antioxidant genes. frontiersin.orgmdpi.com Whether this compound can influence these pathways is a subject for future investigation.

Anti-inflammatory Properties and Immunomodulation (in vitro and animal models)

The anti-inflammatory and immunomodulatory effects of this compound have not been specifically reported. However, compounds in the broader vitamin D family, to which this compound is related, are known to be potent modulators of the immune system. americanchemicalsuppliers.comfrontiersin.org They can regulate both innate and adaptive immunity. frontiersin.orgnih.gov

Suppression of Pro-inflammatory Mediators (e.g., cytokines, prostaglandins)

Specific research on the ability of this compound to suppress pro-inflammatory mediators is not available. Related compounds like calcitriol (B1668218) (the active form of vitamin D) have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. d-nb.infoajol.infofoliamedica.bg This is often achieved by inhibiting signaling pathways like NF-κB. frontiersin.orgnih.gov Calcitriol can also repress the expression of enzymes like cyclooxygenase-2 (COX-2), which are involved in producing prostaglandins. ajol.infodovepress.com The potential for this compound to act on these pathways has not been studied.

Regulation of Immune Cell Responses (e.g., T-cells, macrophages in research settings)

The specific effects of this compound on immune cell responses are currently unknown. Vitamin D metabolites are known to influence various immune cells. For example, they can inhibit the proliferation of T-helper 1 (Th1) cells, thereby reducing the secretion of pro-inflammatory cytokines like IFN-γ. mdpi.comunito.it They also promote the development of regulatory T-cells (Tregs), which help maintain immune tolerance. mdpi.comd-nb.info In macrophages and monocytes, vitamin D can stimulate antimicrobial peptide production while suppressing inflammatory responses. mdpi.comnih.gov Investigation is needed to determine if this compound has similar immunomodulatory functions.

Other Investigated Biological Activities (e.g., antiviral activity in research assays)

While specific biological activities for this compound are not widely reported, it has been listed as a compound with potential antiviral properties. vulcanchem.comamericanchemicalsuppliers.comcnjournals.com This is supported by findings for its closely related sister compound, calicoferol D, which was isolated from the same marine organism and demonstrated potent antiviral activity in research assays against poliovirus and simplexvirus. nih.gov Given the structural similarities within the calicoferol family, it is plausible that this compound may possess comparable bioactivities, although this requires direct experimental confirmation.

Efficacy in Animal Models of Disease (mechanistic insights, not therapeutic claims)

The biological activities of vitamin D compounds, primarily mediated by the active hormone calcitriol, have been extensively investigated in various animal models of disease. These studies provide crucial mechanistic insights into the role of the vitamin D receptor (VDR) and its downstream signaling in modulating pathological processes, particularly those involving inflammation and cellular proliferation. The VDR is expressed in numerous cell types, including key cells of the immune system, indicating a broad role in regulating immune responses. nih.govnih.gov

Inflammatory Bowel Disease (IBD)

Animal models of IBD, which includes conditions analogous to Crohn's disease and ulcerative colitis, have demonstrated a pivotal role for the vitamin D signaling pathway in maintaining gut homeostasis. mdpi.com Mechanistic studies using genetic and chemically-induced models of colitis in mice have revealed several key functions.

Modulation of Immune Responses: In mouse models of colitis, the administration of active vitamin D compounds suppresses inflammatory responses. practicalgastro.com This is achieved by modulating the balance of T-helper (Th) cells. Specifically, vitamin D signaling inhibits the pro-inflammatory Th1 and Th17 cell pathways, thereby reducing the production of cytokines like Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-17 (IL-17). mdpi.comdovepress.commdpi.com Concurrently, it promotes the differentiation of anti-inflammatory T-regulatory (Treg) cells, which produce inhibitory cytokines such as IL-10. mdpi.commdpi.com Studies using mice with a knockout of the VDR gene (VDR-/-) show that these animals develop more severe colitis, characterized by heightened Th1 and Th17 responses in the gut mucosa. dovepress.comoup.com

Enhancement of Intestinal Barrier Function: The vitamin D/VDR axis is crucial for maintaining the integrity of the intestinal epithelial barrier. mdpi.com In mouse models, calcitriol has been shown to increase the expression of tight junction proteins, such as occludin and claudins, which are essential for sealing the space between epithelial cells. dovepress.com VDR knockout mice exhibit impaired Paneth cell function and defects in autophagy, a cellular process critical for clearing intracellular bacteria, leading to increased susceptibility to colitis. dovepress.com

Regulation of Gut Microbiota: The VDR signaling pathway influences the composition of the gut microbiota. researchgate.net VDR knockout mice show significant shifts in their gut bacterial communities (dysbiosis) compared to wild-type mice, which can contribute to a pro-inflammatory state and increased susceptibility to intestinal injury. researchgate.net

Table 1: Mechanistic Effects of Vitamin D Analogs in Animal Models of IBD

| Animal Model | Key Mechanistic Finding | Observed Effect | Reference(s) |

|---|---|---|---|

| DSS-Induced Colitis | Modulation of Inflammatory Cytokines | Decreased expression of TNF-α, IFN-γ, IL-6 | nih.gov |

| TNBS-Induced Colitis | Maintenance of Epithelial Integrity | Inhibition of myosin light chain kinase (MLCK) to protect tight junctions | mdpi.com |

| IL-10 Knockout Mice | Control of T-cell Mediated Inflammation | Reduced expression of IL-2, IFN-γ, IL-12, and TNF-α; prevention of severe colitis | nih.gov |

| VDR Knockout Mice | Requirement of VDR for Immune Homeostasis | Increased severity of colitis; enhanced Th1/Th17 responses; impaired Paneth cell function | dovepress.comoup.com |

Multiple Sclerosis (MS)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for studying the pathogenesis of MS. Research in EAE mice has established that vitamin D signaling has potent immunomodulatory effects that can ameliorate disease. sid.ir

Inhibition of Pro-inflammatory T-cells: Calcitriol treatment in EAE mice suppresses the development and function of pathogenic Th1 and Th17 cells, which are responsible for the autoimmune attack on the central nervous system (CNS). oup.com This leads to reduced infiltration of inflammatory cells into the CNS and decreased demyelination. sid.ir Mechanistically, calcitriol directly inhibits the transcription of genes encoding IL-17, IL-22, and IFN-γ. oup.com

Promotion of Regulatory Immune Cells: The protective effects are also mediated by an increase in the population of Treg cells in the CNS of treated mice. frontiersin.org These Treg cells help to suppress the autoimmune response. uio.no

Modulation of Antigen-Presenting Cells: Vitamin D compounds can induce a more tolerogenic phenotype in dendritic cells (DCs), which are critical for initiating T-cell responses. uio.no This leads to a reduced capacity to activate auto-reactive T-cells.

Table 2: Immunomodulatory Effects of Calcitriol in the EAE Mouse Model

| Cellular Target | Mechanistic Action | Outcome in EAE Model | Reference(s) |

|---|---|---|---|

| Th17 Cells | Inhibition of IL-17 and IL-22 production | Reduced CNS inflammation and demyelination | sid.iroup.com |

| Th1 Cells | Suppression of IFN-γ production | Decreased autoimmune response | oup.com |

| Regulatory T-cells (Tregs) | Increased differentiation and function | Enhanced immune suppression | sid.irfrontiersin.org |

| Dendritic Cells (DCs) | Downregulation of co-stimulatory molecules (CD40, CD80, CD86) | Induction of a tolerogenic state | mdpi.com |

Cancer

Preclinical studies in animal models of breast, colorectal, and prostate cancer have shown that vitamin D can inhibit tumor development and progression. nih.govoup.comiiarjournals.org

Inhibition of Cell Proliferation: In xenograft models, where human cancer cells are implanted into immunodeficient mice, treatment with vitamin D analogs inhibits tumor growth by arresting the cell cycle. nih.govmdpi.com

Induction of Apoptosis: Vitamin D signaling can trigger programmed cell death (apoptosis) in cancer cells, contributing to a reduction in tumor burden. nih.govmdpi.com

Regulation of Cancer-Related Pathways: The anti-cancer effects are mediated by the regulation of key signaling pathways. For example, in some cancer models, vitamin D has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are often overactive in cancer and promote cell growth and survival. mdpi.com In prostate cancer models, vitamin D has been shown to reduce tumor invasiveness by increasing the expression of the cell adhesion molecule E-cadherin. iiarjournals.org

Metabolism and Pharmacokinetics in Research Models

Absorption, Distribution, and Excretion (ADE) in in vivo Research Models (non-human)

In non-human research models, calcitriol (B1668218) is rapidly absorbed from the intestine. e-lactancia.org Following absorption, it is widely distributed throughout the body, bound to a specific transport protein. fda.gov Studies involving repeated administration in animal models such as dogs and rats have shown that even slight increases above endogenous levels can affect calcium metabolism. e-lactancia.org

The excretion of calcitriol and its metabolites primarily occurs through biliary pathways. fda.gov The main end-product of its catabolism, calcitroic acid, is largely excreted in the bile. fda.govwikipedia.org This process suggests the potential for enterohepatic circulation of both calcitriol and its metabolic products. fda.gov

Metabolic Transformations and metabolite Identification in Research Matrices

The metabolism of calcitriol in research models proceeds via two primary pathways. e-lactancia.orgdrugbank.com The first and most well-defined pathway is initiated by the enzyme 24-hydroxylase, which is present in the kidney and other vitamin D receptor-possessing tissues. e-lactancia.org This enzymatic action is the first step in the catabolism of calcitriol, ultimately leading to the production of calcitroic acid, a side-chain shortened metabolite. e-lactancia.orgdrugbank.com

A second metabolic pathway involves the stepwise hydroxylation of the calcitriol side chain at carbon-26 and carbon-23. drugbank.com This series of reactions, followed by cyclization, results in the formation of 1α,25R(OH)₂-26,23S-lactone D3. drugbank.com Research on the vitamin D analog EB 1089 in rats has shown that it undergoes a different metabolic route, primarily involving 26- and 26a-hydroxylation, which may account for its increased metabolic stability compared to calcitriol. nih.gov

The synthesis and degradation of calcitriol are tightly regulated by a series of cytochrome P450 (CYP) enzymes. mdpi.commdpi.com

CYP2R1 (25-hydroxylase): While not directly metabolizing calcitriol, CYP2R1 is crucial for its synthesis. Located primarily in the liver, it catalyzes the first hydroxylation step, converting vitamin D₃ into calcifediol (B1668214) (25-hydroxyvitamin D₃), the main circulating precursor to calcitriol. jci.orgplos.orgmedrxiv.orgphysiology.org Its expression has been identified at the maternal-conceptus interface in porcine models, suggesting a role in localized vitamin D metabolism during pregnancy. plos.org

CYP27B1 (1α-hydroxylase): This mitochondrial enzyme is responsible for the final activation step, converting calcifediol into the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D₃). drugbank.comjci.orgmedrxiv.org While its primary site of action is the kidney, CYP27B1 is also expressed in numerous nonrenal tissues and cells, including immune and placental cells, allowing for local, paracrine production of calcitriol. jci.orgphysiology.org The regulation of CYP27B1 expression in nonrenal tissues differs significantly from that in the kidney. jci.org

CYP24A1 (24-hydroxylase): This is the key catabolic enzyme that initiates the inactivation of calcitriol. mdpi.comebi.ac.ukwikipedia.org It hydroxylates calcitriol at the 24-position, a step that leads to its degradation into the inactive, water-soluble end-product, calcitroic acid. wikipedia.orgebi.ac.ukwikipedia.orguniprot.org CYP24A1 can also catalyze a multi-step oxidation pathway starting at the C-23 position, which results in the formation of 1,25-(OH)₂D₃-26,23-lactone. wikipedia.org The expression of CYP24A1 is induced by calcitriol itself, creating a negative feedback loop that controls the levels of the active hormone. mdpi.com

Calcitriol is the most potent active metabolite of vitamin D. drugbank.com Its metabolic processing leads to the formation of various other metabolites, most of which are considered inactive or significantly less active. The primary goal of this catabolism is to terminate the hormone's biological activity and facilitate its excretion.

The principal inactive metabolite is calcitroic acid, the end product of the CYP24A1-mediated pathway. e-lactancia.orgwikipedia.orgdrugbank.com In addition to calcitroic acid, a number of other intermediate and terminal metabolites have been identified in various research matrices. drugbank.com

Table 1: Identified Metabolites of Calcitriol

| Metabolite Name | Presumed Status | Pathway | Reference |

| Calcitroic Acid | Inactive | C-24 Oxidation | e-lactancia.org, drugbank.com, wikipedia.org |

| 1,24,25-Trihydroxyvitamin D₃ | Inactive Intermediate | C-24 Oxidation | fda.gov, wikipedia.org |

| 1α,25R(OH)₂-26,23S-lactone D₃ | Inactive | C-23/C-26 Oxidation | drugbank.com |

| 1α,25(OH)₂-24-oxo-D₃ | Inactive Intermediate | C-24 Oxidation | drugbank.com |

| 1α,23,25(OH)₃-24-oxo-D₃ | Inactive Intermediate | C-24 Oxidation | drugbank.com |

| 1α,24R,25(OH)₃D₃ | Inactive Intermediate | C-24 Oxidation | drugbank.com |

Role of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1)

Binding to Transport Proteins (e.g., Vitamin D-binding protein) in Research Models

In the bloodstream, calcitriol is extensively bound to plasma proteins, with approximately 99.9% being transported in a bound state. e-lactancia.orgfda.govnih.gov The primary transport protein is a specific alpha-globulin known as the vitamin D-binding protein (VDBP). fda.govnih.govfrontiersin.org A smaller fraction is also transported by albumin. frontiersin.org

VDBP is the principal carrier for all major vitamin D metabolites, including the precursor calcifediol and the active hormone calcitriol. frontiersin.orgnih.gov The affinity of these metabolites for VDBP is a critical determinant of their half-life in circulation. frontiersin.org While calcifediol binds to VDBP with high affinity, calcitriol's affinity is comparatively lower. frontiersin.orgnih.govvitamind-journal.it This difference in binding affinity contributes to the much shorter plasma half-life of calcitriol (measured in hours) compared to that of calcifediol (measured in weeks). wikipedia.org The "free hormone hypothesis" suggests that only the unbound, free fraction of calcitriol is able to passively diffuse across cell membranes to bind with the nuclear vitamin D receptor (VDR) and exert its biological effects. frontiersin.org

Table 2: Characteristics of Calcitriol Transport Protein Binding

| Characteristic | Description | Reference |

| Primary Transport Protein | Vitamin D-binding protein (VDBP), an alpha-globulin. | nih.gov, frontiersin.org, fda.gov |

| Secondary Transport Protein | Albumin (transports a smaller fraction). | frontiersin.org |

| Plasma Binding | Approximately 99.9% of circulating calcitriol is protein-bound. | e-lactancia.org, nih.gov, fda.gov |

| Binding Affinity | Calcitriol has a high affinity for the VDR, but a lower affinity for VDBP compared to calcifediol. | nih.gov, frontiersin.org, vitamind-journal.it |

| Significance of Binding | Regulates the half-life and bioavailability of calcitriol. Only the free fraction is considered biologically active. | frontiersin.org |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Calicoferol E Analogues

The synthesis of this compound itself has been accomplished through a concise linear route starting from commercially available 5α-cholestan-3β-ol. researchgate.net A key step in this synthesis involves the preparation of 9α-hydroxycholest-1,4-diene-3-one, which then undergoes an acid-catalyzed rearrangement. researchgate.net This synthetic pathway provides a foundational framework for the generation of various analogues.

The design of this compound analogues is largely guided by the extensive research on other vitamin D3 analogues. nih.govnih.gov The primary goals are often to improve biological potency, selectivity, and metabolic stability while minimizing potential side effects. Strategies for creating analogues typically involve modifications at three key regions of the molecule: the A-ring, the side chain, and the C/D-ring system. nih.govnih.govmdpi.com

While specific examples of a wide range of synthesized this compound analogues are not extensively documented in publicly available literature, the synthetic approaches for vitamin D analogues are well-established and can be applied. These include convergent strategies where the A-ring and the C/D-ring-side-chain fragments are synthesized separately and then coupled together, often via Wittig-Horner or Julia olefination reactions. acs.orgunisa.it Such modular approaches would allow for the systematic introduction of diverse functionalities into the this compound scaffold.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological activity of this compound and its potential analogues is intrinsically linked to their three-dimensional structure and how they interact with their biological targets. nih.gov The structure-activity relationship (SAR) seeks to understand how specific structural features influence the compound's efficacy.

This compound has been identified as an inhibitor of PTP1B, with an IC50 value of 27.28 μmol/L. researchgate.net This activity provides a clear benchmark for evaluating the potency of its synthetic analogues. SAR studies on related 9,10-secosteroids and vitamin D analogues offer valuable insights into which structural modifications are likely to affect biological activity. nih.gov

The side chain of vitamin D analogues plays a crucial role in determining their biological activity profile. nih.govnih.gov Modifications to the side chain can significantly impact the potency and selectivity of the compound. For instance, in the context of vitamin D analogues, alterations in the length, flexibility, and hydroxylation pattern of the side chain have been shown to modulate their interaction with the vitamin D receptor (VDR) and other cellular targets.

Based on general SAR principles for secosteroids, potential modifications to the this compound side chain could include:

Alteration of chain length: Shortening or lengthening the alkyl chain.

Introduction of functional groups: Incorporating hydroxyl, fluoro, or other polar groups to enhance binding interactions.

Modification of stereochemistry: Changing the stereocenters within the side chain to probe the optimal spatial arrangement for target engagement.

The following table outlines hypothetical side chain modifications for this compound and their potential impact on PTP1B inhibitory activity, based on general knowledge of vitamin D analogue SAR.

| Modification | Rationale | Predicted Impact on PTP1B Inhibition |

| Introduction of a terminal hydroxyl group | May form additional hydrogen bonds with the target enzyme. | Potentially increased |

| Fluorination at key positions | Can alter electronic properties and metabolic stability. | Potentially altered (increase or decrease) |

| Introduction of a double or triple bond | May rigidify the side chain, leading to a more defined conformation. | Potentially altered (increase or decrease) |

In the case of this compound, which possesses a phenolic A-ring, modifications could involve altering the substitution pattern or replacing the aromatic ring with other cyclic systems. Such changes would likely have a profound effect on its PTP1B inhibitory activity.

The table below summarizes potential A-ring modifications for this compound and their hypothetical biological implications.

| Modification | Rationale | Predicted Biological Implication |

| Alteration of hydroxyl group position | May change the hydrogen bonding pattern with the target enzyme. | Significant change in activity |

| Introduction of additional substituents (e.g., methyl, methoxy) | Could provide additional steric or electronic interactions. | Altered activity and selectivity |

| Replacement of the aromatic A-ring with a cyclohexene (B86901) or other non-aromatic ring system | Would significantly alter the shape and electronic nature of this region. | Likely a substantial change in activity |

Impact of Side Chain Modifications on Activity

Development of Probes and Tools for Mechanistic Research

To fully understand the mechanism of action of this compound, the development of specialized chemical probes is essential. nih.govnih.govox.ac.uk These tools are designed to interact with the target protein in a specific and detectable manner, allowing researchers to study its function in a biological system. promega.commskcc.org

For a molecule like this compound, several types of probes could be developed:

Biotinylated Probes: By attaching a biotin (B1667282) tag to a non-essential part of the this compound molecule, researchers can perform pull-down assays to identify its binding partners within a cell lysate.

Fluorescent Probes: The incorporation of a fluorescent dye would allow for the visualization of this compound's subcellular localization through techniques like fluorescence microscopy.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This enables the irreversible labeling and subsequent identification of the target.

The synthesis of these probes would leverage the established synthetic route for this compound, incorporating the desired tag or label at a suitable position that does not interfere with its biological activity. The development and application of such probes would be instrumental in elucidating the precise molecular interactions that underlie the PTP1B inhibitory activity of this compound and its analogues.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of calicoferol E and related compounds. These techniques offer high resolution and sensitivity, which are crucial for separating complex mixtures and quantifying individual components. aocs.orgwho.int

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the analysis of vitamin D analogues, with the choice of method often depending on the sample matrix and the specific research question. aocs.org NP-HPLC is particularly advantageous for separating isomers and is often used with non-polar solvents, which can be compatible with extraction solvents used for fat-soluble compounds, potentially reducing sample preparation steps. waters.com In contrast, RP-HPLC separates compounds based on their hydrophobicity and is widely used for its versatility and the stability of the columns. aocs.orgaurigeneservices.com

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times, improved resolution, and increased sensitivity. researchgate.net This can be particularly beneficial for high-throughput screening and the analysis of trace amounts of this compound in research samples. waters.comresearchgate.net

For detection, UV detectors are commonly used, with a wavelength of around 265 nm being typical for cholecalciferol and its analogues. aurigeneservices.comsigmaaldrich.com Fluorescence detection can also be employed for enhanced sensitivity, especially in biological samples where concentrations may be low. aocs.org

Table 1: Example Chromatographic Conditions for Vitamin D Analogue Analysis

| Parameter | HPLC | UPLC |

| Column | Ascentis® Express C18, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com | Waters ACQUITY UPLC H-Class System with THF/Hexane kit waters.com |

| Mobile Phase | Acetonitrile:Methanol (95:5) sigmaaldrich.com | n-hexane and Ethyl acetate (B1210297) with 1% acetic acid waters.com |

| Flow Rate | 1.5 mL/min sigmaaldrich.com | Not specified |

| Detection | UV, 265 nm sigmaaldrich.com | Not specified |

| Run Time | Not specified | < 1 minute waters.com |

Mass Spectrometry-Based Quantification in Biological Samples (non-clinical)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantification of vitamin D metabolites in biological samples due to its high sensitivity and specificity. amegroups.orgthermofisher.com This technique allows for the accurate measurement of low concentrations of analytes in complex matrices such as plasma and tissues. nih.gov

The process typically involves the following steps:

Sample Preparation: This often includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the biological matrix. nih.govnih.gov

Chromatographic Separation: An LC system separates this compound and its metabolites from other interfering compounds.

Ionization: The separated compounds are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govd-nb.info

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) and detected. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity, where a specific parent ion is selected and fragmented, and a resulting product ion is monitored. amegroups.org

To improve ionization efficiency and stability, derivatization with reagents like Amplifex® may be employed. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification as they compensate for matrix effects and variations in instrument response. nih.gov

Table 2: Performance of an LC-HRMS/MS Method for Vitamin D Metabolites nih.gov

| Metabolite | Limit of Quantification (LoQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Cholecalciferol | 0.78 | Not specified | 2.0–14.4 |

| 25(OH)D3 | 0.19 | 0.8–6.0 | Not specified |

| 1,25(OH)2D3 | 0.02 | Not specified | Not specified |

Development of Specific Assays for this compound and Metabolites in Research Studies

The development of specific assays is fundamental for investigating the biological activity and metabolic fate of this compound in research settings. While specific assays for this compound are not extensively documented in publicly available literature, the principles for developing such assays can be extrapolated from the well-established methods for other vitamin D analogues.

A key aspect of assay development is ensuring specificity, which is the ability to measure the analyte of interest without interference from other structurally related compounds. amegroups.org This is particularly important when studying metabolites, as it is necessary to distinguish the parent compound from its various metabolic products. nih.gov

Research assays for this compound would likely involve:

Synthesis of Standards: The synthesis of pure this compound and its potential metabolites is a prerequisite for developing a quantitative assay. semanticscholar.org

Antibody Development (for Immunoassays): For the development of immunoassays, specific antibodies that recognize this compound would need to be generated. However, cross-reactivity with other secosteroids could be a challenge.

LC-MS/MS Method Development: As the premier technique, developing a robust LC-MS/MS method would be a primary goal. This would involve optimizing sample extraction, chromatographic separation, and mass spectrometric conditions to achieve the desired sensitivity and specificity for this compound and its metabolites. amegroups.org This would enable researchers to track the compound's absorption, distribution, metabolism, and excretion in preclinical research models.

During bioactivity screening, this compound has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 27.28 μM. frontiersin.org Further research using specific and sensitive assays is needed to explore its pharmacological potential.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of calcitriol (B1668218) analogs is intrinsically linked to their three-dimensional structure, particularly the conformation of the flexible side chain. Computational methods are employed to explore the conformational landscape of these molecules and understand how structural modifications influence their shape and, consequently, their interaction with the vitamin D receptor (VDR).

Molecular mechanics calculations are used to determine the possible conformations of the side chains of various calcitriol analogs. nih.gov These studies have revealed that potent analogs often adopt specific spatial arrangements. For instance, the side chains of highly active analogs with modifications like 22-oxa, 22-ene, or 16-ene tend to occupy a particular region in space, designated as the 'EA' region. nih.gov Further analysis has shown that the most potent 20-epi-22-oxa-24-homovitamin D analogs have side chains that are concentrated on the left side of this EA region (L-EA). nih.gov This suggests that biological potency increases in the order of A, F, EA, and L-EA spatial regions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of calcitriol and its analogs when bound to a receptor. researchgate.net These simulations can confirm the stability of the ligand-protein complex over time. researchgate.net For example, MD simulations of calcitriol bound to EGFR and ErbB2 receptors have shown stable binding, with no significant conformational changes in the protein during the simulation. researchgate.nettandfonline.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations helps to understand the stability of both the ligand and the protein. researchgate.net

The synthesis and conformational analysis of conformationally restricted calcitriol analogs, such as those with a cyclopropane (B1198618) ring in the side chain, have further highlighted the importance of a specific side-chain conformation for VDR binding. acs.org In some cases, analogs with an epi-configuration at C20 show stronger binding to the VDR than their natural counterparts, a finding that can be rationalized through conformational analysis and understanding hydrophobic interactions within the VDR ligand-binding domain. acs.org

Ligand-Protein Docking and Binding Energy Calculations (e.g., with VDR)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is extensively used to study the interaction of calcitriol and its analogs with the vitamin D receptor (VDR). The binding of calcitriol to the VDR is a critical step in mediating its genomic actions, leading to the formation of a heterodimer with the retinoid X receptor (RXR) and subsequent gene transcription. mdpi.com

Docking studies have successfully reproduced the experimentally observed binding modes of calcitriol analogs in the VDR ligand-binding pocket (LBP). uib.no For example, the docking of a synthetic analog with a locked side chain confirmed its predefined active conformation within the LBP. rcsb.org These studies often reveal key amino acid residues that interact with the ligand. For instance, the three hydroxyl groups of calcitriol form crucial interactions with polar amino acids in the VDR's ligand-binding pocket, contributing to its high binding affinity. mdpi.com

Computational docking can also be used to compare the binding of different ligands. Studies have shown that a novel analog, ML-344, binds to the VDR with a greater affinity than calcitriol itself. nih.gov In another example, docking simulations of PT19c, a nonhypercalcemic vitamin D2 derivative, showed that it adopts an inverted orientation in the VDR-LBD compared to calcitriol, which disrupts key interactions required for VDR activation. researchgate.net

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. These calculations have been used to affirm the results of docking studies, showing favorable binding energies for calcitriol with various receptors. researchgate.nettandfonline.com

Table 1: Examples of Calcitriol Analog Docking Studies with VDR

| Analog | Key Finding | Reference |

|---|---|---|

| Locked Side-Chain Analog | Confirmed the predefined active side chain conformation within the VDR LBD. | rcsb.org |

| ML-344 | Showed greater binding affinity to VDR than calcitriol. | nih.gov |

| PT19c | Acquired an inverted accommodation in the VDR-LBD, disrupting key interactions. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired biological effect.

QSAR models have been successfully developed to predict the in vitro metabolic stability of calcitriol analogs. nih.gov In one study, a dataset of 130 calcitriol analogs with known metabolic stability was used to build a QSAR model using Partial Least Squares (PLS) regression. nih.gov This model was then used to predict the stability of 244 virtual analogs, and subsequent experimental testing of 20 of these virtual compounds showed that the model had a prediction performance of 85%. nih.gov

The development of QSAR models involves several steps, including the calculation of molecular descriptors, selection of relevant variables, model building, and validation. neovarsity.org For calcitriol analogs, descriptors can be computed using software like QikProp and DiverseSolutions. nih.gov Various statistical methods, such as multiple linear regression and kernel-based partial least squares, can be used to build the models. researchgate.net

A 3D-QSAR model was developed using a pharmacophore with one hydrogen bond acceptor and two hydrophobic aromatic rings (AHHRR), which yielded high correlation coefficients (R² = 0.8676 and Q² = 0.8523), indicating a predictive model. nih.gov Such models can be used to screen large compound libraries and prioritize candidates for further investigation. nih.gov

In Silico Prediction of Biological Activity and ADME Properties (preclinical)

In addition to predicting specific biological activities, computational methods are increasingly used in the preclinical phase of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. uniroma1.it These in silico predictions help to identify compounds with potentially poor pharmacokinetic profiles early in the development process, thus reducing the time and cost associated with experimental studies. uniroma1.itsciensage.info

Various online tools and software packages, such as SwissADME and PreADMET, are available to predict a wide range of ADME parameters. sciensage.infoayushcoe.in These tools can calculate physicochemical properties, lipophilicity, water solubility, and predict parameters related to pharmacokinetics and drug-likeness. sciensage.info For instance, in silico analysis of novel calcitriol analogs using SwissADME has shown them to have similar lipophilicity to calcitriol. conicet.gov.ar

The prediction of metabolic pathways is another important application of in silico tools. europa.eu Software like SMARTCyp can predict which cytochrome P450 isoform is likely to metabolize a drug molecule. ayushcoe.in These predictions are crucial as the metabolic stability of a drug is a key determinant of its in vivo efficacy. nih.gov

In silico models are also used to predict potential toxicity. sciensage.info By identifying potential liabilities early on, these methods help to rationalize preclinical drug development. sciensage.info The ultimate goal of these predictive models is to reduce the number of synthesized compounds that have inadequate ADMET properties. sciensage.info

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Calcitriol |

| Neratinib |

| Dithymoquinone |

| δ-hederin |

| Oleuropein |

| Zinc oxide |

| Linoleate |

| Dexamethasone |

| Vitamin A acetate (B1210297) |

| Vitamin K2 |

| Curcumin |

| Chrysene |

| Benzo[a]pyrene |

| 7-methylBaP |

| Pyrene |

| Fluorene |

| Phenanthrene |

| Naphthalene |

| GW0742 |

| PT19c |

| ML-344 |

| Busulfan |

| Epinephrine |

| Triaziquone |

Emerging Research Frontiers and Future Directions

Exploration of Undiscovered Biological Roles in Model Systems

While initial studies on Calicoferol E and related compounds have often focused on their toxicity to brine shrimp larvae, the exploration of their broader biological roles is an active area of research. semanticscholar.org As analogues of vitamin D3, there is a compelling rationale to investigate their potential in various physiological and pathological processes. semanticscholar.org The vitamin D receptor (VDR) is known to mediate a wide range of biological effects, including the regulation of cell growth, differentiation, and apoptosis, as well as modulating immune responses. nih.govnih.govnih.gov

Future research will likely involve screening this compound in a variety of in vitro and in vivo model systems to uncover previously unknown biological activities. For instance, studies on its effects on cancer cell lines could reveal potential anti-proliferative or pro-apoptotic properties, similar to what has been observed for other vitamin D analogues. nih.govnih.govmdpi.com Investigations into its impact on immune cells, such as T lymphocytes, could uncover immunomodulatory effects. researchgate.net Furthermore, given the neuroprotective characteristics of some vitamin D compounds, exploring the effects of this compound in models of neurological disorders is a promising avenue. iomcworld.orgamericanchemicalsuppliers.commdpi.com The discovery of its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, with an IC50 of 27.28 μM, opens up avenues for investigating its potential in metabolic diseases. cnjournals.com

Investigation of Synergistic Effects with Other Research Compounds

The potential for synergistic interactions between this compound and other compounds represents a significant research frontier. The concept of nutrient synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is well-established. frontiersin.org For example, the combination of vitamin D metabolites has been shown to have synergistic effects on calcium absorption and bone formation. nih.gov